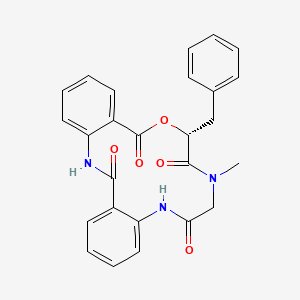![molecular formula C8H18Cl2N2 B1487336 8-Ethyl-3,8-Diazabicyclo[3.2.1]octan-Dihydrochlorid CAS No. 101724-47-4](/img/structure/B1487336.png)
8-Ethyl-3,8-Diazabicyclo[3.2.1]octan-Dihydrochlorid
Übersicht
Beschreibung
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Das 8-Azabicyclo[3.2.1]octan-Gerüst ist ein entscheidender Bestandteil der Familie der Tropanalkaloide, die für ihre vielfältigen biologischen Aktivitäten bekannt sind . Die hier vorliegende Verbindung, 8-Ethyl-3,8-Diazabicyclo[3.2.1]octan-Dihydrochlorid, dient als Ausgangspunkt für die stereoselektive Synthese dieser Alkaloide. Forscher haben Methoden entwickelt, um die Stereochemie während der Bildung des bicyclischen Gerüsts zu kontrollieren, was für die biologische Aktivität der resultierenden Verbindungen unerlässlich ist .
Katalyse
Im Bereich der Katalyse zeigt diese Verbindung einzigartige Eigenschaften, die verschiedene Reaktionen erleichtern. Ihre Struktur ermöglicht die Entwicklung neuer katalytischer Methoden, die möglicherweise die Effizienz und Selektivität bei chemischen Umwandlungen verbessern. Dies kann zu Fortschritten bei der Synthese komplexer Moleküle mit Anwendungen in der Materialwissenschaft und Pharmazie führen.
Organische Synthese
Die Struktur der Verbindung ist vorteilhaft für die organische Synthese, insbesondere bei der Konstruktion komplexer Molekülarchitekturen. Sie kann verwendet werden, um Chiralität einzuführen oder als Baustein für größere, komplexere Moleküle. Ihre Rolle in der organischen Synthese ist entscheidend für die Herstellung neuer Verbindungen mit potenziellen Anwendungen in der Arzneimittelentwicklung und Materialwissenschaft.
Arzneimittelforschung
In der Arzneimittelforschung ist die bicyclische Struktur von this compound wertvoll für die Entwicklung neuer Medikamente. Ihre Fähigkeit, an verschiedene biologische Ziele zu binden, kann genutzt werden, um neue Therapeutika zu entwickeln. Die Vielseitigkeit der Verbindung in der Arzneimittelsynthese macht sie zu einem wichtigen Werkzeug für Medizinalchemiker.
Stereogesteuerte Bildung
Die stereogesteuerte Bildung des bicyclischen Gerüsts ist ein kritischer Aspekt der Forschung, die diese Verbindung betrifft. Das Erreichen der gewünschten Stereochemie ist für die biologische Aktivität der synthetisierten Moleküle unerlässlich. Forscher konzentrieren sich auf enantioselektive Methoden, um die korrekte räumliche Anordnung von Atomen zu gewährleisten, was für die Wirksamkeit pharmazeutischer Wirkstoffe entscheidend ist .
Desymmetrisierungsverfahren
Desymmetrisierungsstrategien ausgehend von achiralen Tropinon-Derivaten sind ein weiterer Anwendungsbereich. Diese Methoden ermöglichen die Erzeugung chiraler Zentren in Molekülen, die ursprünglich symmetrisch waren. Dieser Prozess ist essentiell für die Synthese enantiomerenreiner Verbindungen, die bedeutende Implikationen für die pharmazeutische Industrie haben .
Wirkmechanismus
Target of Action
The primary target of 8-Ethyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Ethyl-3,8-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
The biochemical pathways affected by 8-Ethyl-3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-Ethyl-3,8-diazabicyclo[32Compounds with a similar structure have been shown to exhibit nematicidal activities .
Biochemische Analyse
Biochemical Properties
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to impact cell signaling pathways, potentially altering cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in energy production, leading to changes in the levels of key metabolites . These interactions highlight the compound’s potential to modulate metabolic processes and its importance in biochemical research.
Transport and Distribution
The transport and distribution of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride within cells and tissues are essential for its activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within cells can influence its activity and function . Studies have shown that this compound can accumulate in specific cellular compartments, affecting its overall distribution and impact on cellular processes .
Subcellular Localization
The subcellular localization of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
8-ethyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-7-3-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJRTSDUBXJDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)


![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)



![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)


![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
